N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2)10-23-13-7-6-11(9-12(13)19(3)16(17)21)18-15(20)14-5-4-8-22-14/h4-9H,10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYYADRINMAESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a fused oxazepine ring and a furan moiety. Its molecular formula is C17H22N2O3, with a molecular weight of 302.37 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes which are crucial in inflammation pathways.
- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit protein synthesis.
- Anticancer Properties : Some studies have indicated that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Enzyme Inhibition | In vitro assays | IC50 values indicated significant inhibition of COX enzymes at low concentrations. |
| Study 2 | Antimicrobial Activity | Disk diffusion method | Effective against Gram-positive bacteria with zones of inhibition exceeding 15 mm. |
| Study 3 | Anticancer Activity | Cell viability assays | Induced apoptosis in breast cancer cell lines with an IC50 value of 20 µM. |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the furan ring enhanced activity against these pathogens.
- Cancer Cell Line Study : Another investigation focused on the effects of the compound on human lung cancer cell lines. The study revealed that treatment with varying concentrations led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing cell death.
Preparation Methods
Benzoxazepin Core Construction
The foundational step involves synthesizing the 2,3,4,5-tetrahydrobenzo[b]oxazepin ring. A representative pathway begins with 2-hydroxy-3,5-dimethylbenzoic acid, which undergoes O-alkylation with 1,2-dibromoethane to form a bromoethyl intermediate. Subsequent treatment with aqueous ammonia induces cyclization, yielding the oxazepin precursor. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–90°C | Prevents ring-opening |
| Ammonia Concentration | 25–30% w/v | Balances nucleophilicity and stability |
| Solvent System | Ethanol/Water (3:1) | Enhances solubility of intermediates |
Methylation at the 3,3,5-positions is achieved using methyl iodide under phase-transfer conditions (tetrabutylammonium bromide, NaOH), achieving >85% regioselectivity for the desired trimethylated product.
Furan-2-carboxamide Coupling
The oxazepin intermediate undergoes amidation with furan-2-carbonyl chloride. A two-stage protocol is employed:
- Activation : Pre-treatment with thionyl chloride converts furan-2-carboxylic acid to the acyl chloride.
- Coupling : Reaction with the oxazepin amine in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), achieves 72–78% yield. Side products arise from competing O-acylation, mitigated by maintaining reaction temperatures below −10°C.
Isocyanide-Based Multicomponent Reactions
Recent advances leverage isocyanide chemistry for streamlined synthesis. A one-pot three-component reaction adapted from Shaabani et al. demonstrates promise:
Reagents :
- 2-(2-Formylphenoxy)acetic acid (oxazepin precursor)
- Furfurylamine (furan source)
- tert-Butyl isocyanide
Conditions :
- Solvent: Methanol/water (4:1)
- Temperature: 60°C, 12 hours
- Catalyst-free
This method constructs both heterocyclic systems concurrently via a Ugi-type mechanism, achieving 68% isolated yield. The reaction proceeds through:
- Imine formation between aldehyde and amine
- Isocyanide insertion into the nascent oxazepin ring
- Tautomerization and cyclodehydration
Comparative advantages include reduced purification steps and inherent atom economy. However, controlling stereochemistry at the oxazepin-furan junction remains challenging, with diastereomeric ratios rarely exceeding 3:1.
Functional Group Interconversion Strategies
Reductive Amination Pathways
An alternative route modifies pre-formed furan-containing intermediates. 5-Bromo-furan-2-carboxamide (derived from bromination of furan-2-carboxamide) undergoes palladium-catalyzed coupling with the oxazepin amine. Using Pd(PPh₃)₄ and potassium carbonate in DMF at 110°C, this cross-coupling achieves 65% yield but requires rigorous exclusion of moisture.
Protecting Group Strategies
Temporary protection of the oxazepin ketone (e.g., as a ketal using ethylene glycol) prevents undesired nucleophilic attack during amidation. Deprotection with aqueous HCl restores the 4-oxo group without disrupting the furan ring.
Analytical and Optimization Considerations
Reaction Monitoring
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are indispensable for characterizing intermediates. Key spectral signatures include:
- Oxazepin carbonyl: δ 168–170 ppm (¹³C)
- Furan protons: δ 6.3–7.1 ppm (¹H, multiplet)
- N–H amide: δ 8.2–8.5 ppm (¹H, broad)
Yield Optimization
Design of Experiments (DoE) analysis identifies critical factors:
| Factor | Effect on Yield | P-value |
|---|---|---|
| Coupling temperature | +++ | <0.001 |
| DMAP concentration | ++ | 0.003 |
| Solvent polarity | + | 0.021 |
Re-engineering the oxazepin amine as a mesylate ester prior to amidation improves electrophilicity, boosting yields to 82%.
Challenges and Limitations
- Regioselectivity in Methylation : Competing N- vs. O-methylation necessitates careful base selection. Lithium hexamethyldisilazide (LHMDS) preferentially deprotonates the oxazepin nitrogen, directing methylation to the 3,3,5-positions.
- Furan Ring Stability : Prolonged exposure to strong acids or bases induces furan ring-opening. Neutral pH conditions (<7.5) during workup mitigate degradation.
- Scalability : Multicomponent reactions suffer from dilution effects at >10 mmol scales, requiring segmented addition protocols.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
- Step 1 : Formation of the oxazepine ring via cyclization of a precursor (e.g., substituted aminophenol derivatives) under acidic or basic conditions.
- Step 2 : Introduction of the furan-2-carboxamide moiety via coupling reactions (e.g., using EDCI/HOBt for amide bond formation).
- Step 3 : Methylation at the 3,3,5 positions using alkyl halides or dimethyl sulfate in the presence of a base like K₂CO₃.
Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions such as ring-opening or over-alkylation .
Q. How is the compound characterized for structural confirmation?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of substitutions (e.g., methyl groups at 3,3,5 positions) and amide linkage.
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ peak at m/z ~371).
- HPLC : Purity assessment (>95% for biological assays) using reverse-phase C18 columns .
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Limited aqueous solubility due to hydrophobic benzoxazepine and furan groups; DMSO or DMF is recommended for stock solutions.
- Stability : Sensitive to strong acids/bases (risk of oxazepine ring hydrolysis). Store at -20°C under inert atmosphere .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified methyl groups (e.g., 3,3-diethyl or 5-ethyl) to assess steric effects on target binding.
- Bioisosteric Replacement : Replace the furan-2-carboxamide with thiophene or pyrrole to evaluate electronic contributions.
- Assay Integration : Test analogs in enzyme inhibition assays (e.g., kinase panels) or receptor-binding studies (e.g., GPCRs) to quantify potency shifts .
Q. What computational tools are suitable for predicting target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes (e.g., cyclooxygenase-2) or receptors.
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.
- ADMET Prediction : SwissADME for pharmacokinetic profiling (e.g., CYP450 inhibition risk) .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration differences).
- Resolution :
- Normalize data using reference inhibitors (e.g., staurosporine for kinases).
- Validate findings across orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize yield in large-scale synthesis?
- Process Chemistry :
- Replace batch reactions with flow chemistry for oxazepine cyclization (improves heat transfer and reduces side products).
- Use immobilized catalysts (e.g., polymer-supported EDCI) for recyclability in amide coupling steps .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, drying time) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to institutional guidelines for handling biohazardous intermediates (e.g., alkylating agents).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
